molecular formula C5H2FN3O4 B8744934 Pyridine, 2-fluoro-3,5-dinitro- CAS No. 18617-38-4

Pyridine, 2-fluoro-3,5-dinitro-

Cat. No.: B8744934
CAS No.: 18617-38-4
M. Wt: 187.09 g/mol
InChI Key: XGGYNELCQAEEHZ-UHFFFAOYSA-N
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Description

Pyridine, 2-fluoro-3,5-dinitro- is a heterocyclic aromatic compound featuring a pyridine backbone substituted with a fluorine atom at the 2-position and nitro (-NO₂) groups at the 3- and 5-positions. This compound is part of a broader class of fluorinated nitro-pyridines, which are of significant interest in medicinal chemistry, agrochemical research, and materials science due to their electron-withdrawing substituents.

Properties

CAS No.

18617-38-4

Molecular Formula

C5H2FN3O4

Molecular Weight

187.09 g/mol

IUPAC Name

2-fluoro-3,5-dinitropyridine

InChI

InChI=1S/C5H2FN3O4/c6-5-4(9(12)13)1-3(2-7-5)8(10)11/h1-2H

InChI Key

XGGYNELCQAEEHZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])F)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds for Comparison:

3,5-Dibromo-2-fluoropyridine (CAS 473596-07-5): Substituted with bromine instead of nitro groups.

2-Fluoro-3,5-dichloropyridine : Synthesized via omission of CsF in reactions, featuring chlorine substituents .

Table 1: Comparative Properties of Pyridine Derivatives

Compound Substituents Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Applications
2-Fluoro-3,5-dinitro-pyridine* 2-F, 3-NO₂, 5-NO₂ ~202.08 (estimated) >250 (predicted) ~1.8 (predicted) Pharmaceuticals, explosives
3,5-Dibromo-2-fluoropyridine 2-F, 3-Br, 5-Br 254.88 220.5±35.0 2.137±0.06 Intermediate in organic synthesis
2-Fluoro-3,5-dichloropyridine 2-F, 3-Cl, 5-Cl 183.98 Not reported Not reported Agrochemical precursors
2-Cyano-3,5-difluoropyridine 2-CN, 3-F, 5-F 154.10 Not reported Not reported Ligand in coordination chemistry

*Predicted values based on substituent contributions and analogs.

Electronic and Reactivity Differences

  • Nitro vs. Halogen Substituents : Nitro groups are stronger electron-withdrawing groups (EWGs) than halogens (Br, Cl, F), making 2-fluoro-3,5-dinitropyridine more reactive in electrophilic substitution and reduction reactions. This contrasts with 3,5-dibromo-2-fluoropyridine, where bromine’s moderate EWG effect prioritizes halogen-specific reactivity (e.g., Suzuki coupling) .
  • Fluorine’s Role : The 2-fluoro substituent in all analogs enhances metabolic stability and lipophilicity, critical for drug design. However, in nitro-substituted derivatives, fluorine’s inductive effect may further polarize the aromatic ring, increasing acidity at adjacent positions .

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